1-Isopropylpyrrolidine-3-carboxylic acid
Overview
Description
1-Isopropylpyrrolidine-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a pyrrolidine ring substituted with an isopropyl group at the first position and a carboxylic acid group at the third position
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a core structure in this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a manner that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties, suggesting that they may have a significant impact at the molecular and cellular levels .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, suggesting that environmental factors could potentially influence their biological activity .
Biochemical Analysis
Biochemical Properties
1-Isopropylpyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in metabolic pathways. These interactions are crucial for its function in biochemical processes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. This mechanism is critical for its biochemical and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for its therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions affect metabolic flux and metabolite levels, which are essential for its function in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-carboxylic acid can be synthesized through several methods:
Oxidation of Pyrrolidine Derivatives: One common method involves the oxidation of 1-isopropylpyrrolidine using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 1-isopropylpyrrolidine-3-carbonitrile in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: The carboxylation of 1-isopropylpyrrolidine using carbon dioxide (CO₂) and a Grignard reagent followed by acidic workup.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow reactors may be employed to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
1-Isopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂)
Major Products:
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Acid chlorides, esters
Scientific Research Applications
1-Isopropylpyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Isopropylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-3-carboxylic Acid: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
1-Methylpyrrolidine-3-carboxylic Acid: Substituted with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-propan-2-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBRWNMZOQFCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660752 | |
Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-03-0 | |
Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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